Capsidiol

Descripción general

Descripción

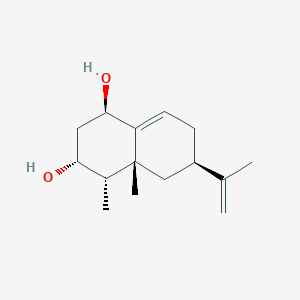

Capsidiol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Thus, this compound is considered to be an isoprenoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from (+)-5-epi-aristolochene.

This compound is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene bearing additional 1beta- and 3alpha-hydroxy substituents. It has a role as a metabolite. It derives from a (+)-5-epi-aristolochene.

Aplicaciones Científicas De Investigación

Mecanismos de defensa de las plantas

Capsidiol: juega un papel importante en los mecanismos de defensa de las plantas, particularmente dentro de la familia de las Solanaceae. Es una fitoalexina sesquiterpenoide, que las plantas producen en respuesta a ataques patógenos . Las investigaciones han demostrado que los genes involucrados en la producción de this compound se regulan significativamente al alza en Nicotiana benthamiana cuando se induce la resistencia a las enfermedades . Esto sugiere que el this compound podría ser crucial en el desarrollo de plantas modificadas genéticamente con resistencia mejorada a los patógenos.

Biosíntesis de fitoalexinas

La biosíntesis del this compound implica varias enzimas clave que convierten el pirofosfato de farnesilo en this compound. Los estudios han identificado múltiples copias de genes que codifican estas enzimas, como la sintasa de 5-epi-aristoloqueno (NbEAS) y la dihidroxilasa de 5-epi-aristoloqueno (NbEAH), que se regulan significativamente al alza durante la inducción de la resistencia a las enfermedades en las plantas . Comprender este proceso puede conducir a avances en bioingeniería y agricultura.

Regulación hormonal del metabolismo vegetal

La síntesis de this compound también está influenciada por las hormonas vegetales. Por ejemplo, se ha encontrado que el ácido abscísico (ABA) regula negativamente la síntesis inducida por elicitores de this compound en el tabaco silvestre . Esta interacción entre el this compound y el ABA sugiere una compleja red reguladora que controla los niveles de fitoalexinas en las plantas, proporcionando información sobre cómo las plantas equilibran el crecimiento y la defensa.

Expresión genética en respuesta a los patógenos

Los perfiles de expresión genética de las plantas en respuesta a los patógenos son críticos para comprender la inmunidad de las plantas. La producción de this compound está estrechamente relacionada con la expresión de ciertos genes después de la inoculación con patógenos como Phytophthora infestans . La investigación en esta área puede conducir al desarrollo de cultivos que puedan resistir mejor las enfermedades, reduciendo la dependencia de los pesticidas químicos.

Vía MAP quinasa en la defensa de las plantas

La vía MAP quinasa es esencial en la señalización de defensa de las plantas. Los estudios han demostrado que el silenciamiento génico de los genes de la MAP quinasa en N. benthamiana compromete la producción de this compound, lo que indica que estas quinasas son reguladores críticos de la regulación transcripcional al alza de genes específicos para la producción de this compound . Este conocimiento se puede aplicar para mejorar los mecanismos de defensa de las plantas mediante el mejoramiento molecular o la ingeniería genética.

Punto de control de respuesta al estrés en las plantas

La síntesis de this compound representa parte de las respuestas metabólicas inducidas en las plantas después del estrés. El compuesto no es necesario per se para la inducción de la síntesis, pero está implicado en un punto de control de respuesta al estrés para ajustar finamente la amplificación de la síntesis de this compound en las plantas desafiadas . Esto sugiere que el this compound podría ser un objetivo para manipular las respuestas al estrés en las plantas, lo que podría conducir a cultivos más resistentes a las tensiones ambientales.

Mecanismo De Acción

Target of Action

Capsidiol is a terpenoid compound that accumulates in plants like tobacco and chili pepper in response to fungal infection . It is categorized under the broad term of phytoalexin, a class of low molecular weight plant secondary metabolites that are produced during infection . The primary targets of this compound are the oomycete pathogens, such as Phytophthora infestans .

Mode of Action

This compound interacts with its targets by inhibiting their growth and germination . The exact molecular mechanisms of this interaction remain unknown . It’s known that the production of this compound is increased in response to radical oxygen species production .

Biochemical Pathways

This compound is produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense . For genes encoding enzymes involved in this compound production, 10 copies of 5-epi-aristolochene synthase (NbEAS) and six copies of 5-epi-aristolochene dihydroxylase (NbEAH) were identified, and all copies were significantly upregulated during the induction of disease resistance .

Pharmacokinetics

It’s known that this compound accumulates in the infected parts of the plants . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The production of this compound in plants leads to an increased resistance against certain pathogens . This compound exhibits strong anti-fungal activities against Alternaria alternata when purified from infected plants and applied to fungal growth .

Action Environment

The production of this compound is influenced by environmental factors such as the presence of pathogens . . This suggests that the environment in which the plant is situated plays a crucial role in the action, efficacy, and stability of this compound.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Capsidiol is a bicyclic terpene that is biosynthetically derived from the mevalonate pathway via farnesyl pyrophosphate (FPP) . The E, E -farnesyl cation is first created by the loss of pyrophosphate . For genes encoding enzymes involved in this compound production, 10 copies of 5-epi-aristolochene synthase (NbEAS) and six copies of 5-epi-aristolochene dihydroxylase (NbEAH) were identified, and all copies were significantly upregulated during the induction of disease resistance .

Cellular Effects

This compound differentially affects growth and germination of the oomycete pathogens Phytophthora infestans and Phytophthora capsici . It alters the growth behavior of both Phytophthora species . In addition, it has been shown to induce disease resistance in Nicotiana benthamiana against Phytophthora infestans .

Molecular Mechanism

The E, E -farnesyl cation undergoes cyclization to form the germacryl cation . This process is part of the mechanism by which this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The expression of some, but not all MVA genes, was significantly upregulated after inoculation with Phytophthora infestans, or treatment with the INF1 elicitor, a secretory protein of P. infestans . This suggests that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense .

Transport and Distribution

The ABC transporters Nb-ABCG1 and Nb-ABCG2 function in the export of both antimicrobial diterpene(s) for preinvasion defense and this compound for postinvasion resistance against P. infestans . This suggests that these transporters play a key role in the distribution of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound-related proteins has been studied in Nicotiana benthamiana. For example, the NbEAS protein, which is involved in this compound production, tends to localize to the hydrophobic ER subcompartments induced by MmFIT2 . This suggests that this compound and its related proteins may be targeted to specific compartments or organelles within the cell.

Propiedades

IUPAC Name |

(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXSHQYDJWZXPB-OKNSCYNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190703 | |

| Record name | Capsidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capsidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37208-05-2 | |

| Record name | (+)-Capsidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37208-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037208052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O869T5P54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

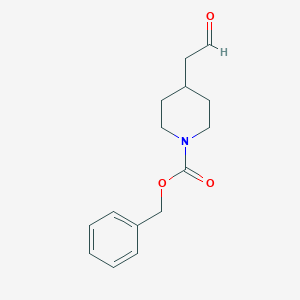

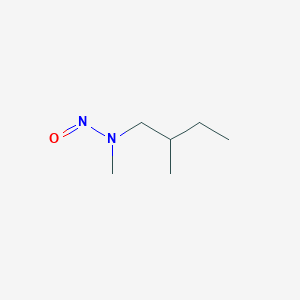

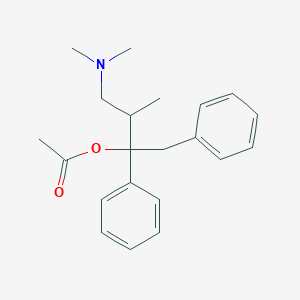

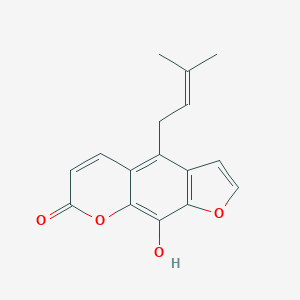

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

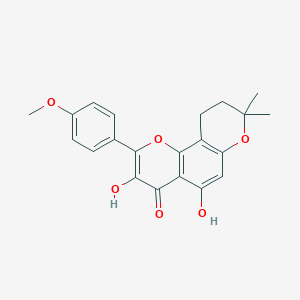

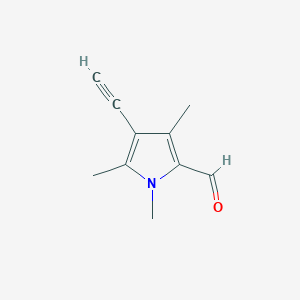

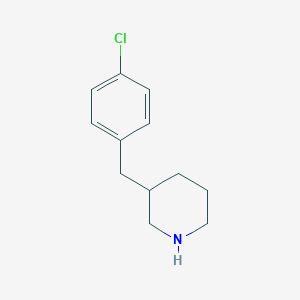

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)

![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)

![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)